molecular formula C16H22N2O3S B2556370 4-oxo-N-pentyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 903308-42-9

4-oxo-N-pentyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2556370
M. Wt: 322.42
InChI Key: DUBODHKGIJNHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of 4-hydroxy-2-quinolones , which are known for their pharmaceutical and biological activities and are valuable in drug research and development . They have been the subject of many publications dealing with their synthetic analogs and the synthesis of their heteroannelated derivatives .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 4-hydroxy-2-quinolones and their derivatives are often synthesized through various synthetic approaches . These methods are used to create related four-membered to seven-membered heterocycles, most of which show unique biological activities .

Scientific Research Applications

Biological Activities and Synthesis of Sulfonamide-based Compounds

Sulfonamides are a significant class of drugs that exhibit a wide range of pharmacological activities. The general formula for sulfonamides is R-SO2NHR', where the R and R' groups can vary greatly, leading to different biological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain effects. The versatility of sulfonamide hybrids comes from their ability to be combined with various organic compounds, leading to the synthesis of compounds with enhanced and targeted biological activities. Recent advancements in the design and development of two-component sulfonamide hybrids have shown the potential for creating more effective drugs through the hybridization of sulfonamides with pharmaceutically active heterocyclic moieties (Ghomashi et al., 2022) (Ghomashi et al., 2022).

Antimicrobial Applications

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties, showcasing the potential of these compounds in fighting bacterial infections. The synthesis of new compounds that club quinoline with sulfonamide moiety demonstrates the ongoing research in developing antimicrobial agents to address the challenge of bacterial resistance (No authors listed, 2019).

Anticancer Applications

The exploration of sulfonamide derivatives for their anticancer properties has been a significant area of research. These compounds have shown promise in inhibiting carbonic anhydrase isozymes, a mechanism that contributes to their antitumor activity. The synthesis of novel quinoline and pyrimido[4,5-b]quinoline derivatives bearing sulfonamide moieties has been reported, with several compounds displaying interesting cytotoxic activities against cancer cell lines, indicating their potential as anticancer agents (Ghorab et al., 2009).

properties

IUPAC Name

11-oxo-N-pentyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-2-3-4-8-17-22(20,21)14-10-12-5-6-15(19)18-9-7-13(11-14)16(12)18/h10-11,17H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBODHKGIJNHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-pentyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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